![molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2](/img/structure/B122279.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Übersicht

Beschreibung

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a nitrogen-containing heterocycle that is part of a class of compounds with significant potential in medicinal chemistry. These compounds are often used as building blocks for the synthesis of biologically active molecules, including natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including those with benzyl groups, has been a subject of considerable interest. A variety of methods have been developed, including photochemical synthesis , multigram synthesis , and Ti-mediated intramolecular reductive cyclopropanation . These methods provide access to both the core bicyclic structure and functionalized derivatives that are useful for further chemical transformations.

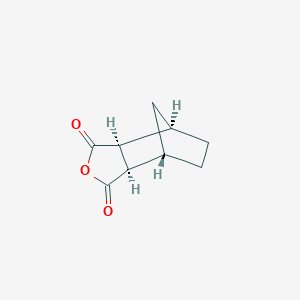

Molecular Structure Analysis

X-ray crystal structure analyses have revealed that compounds like 3-azabicyclo[3.1.0]hexan-6-amine typically adopt a boat conformation for the bicyclic skeleton. The position of the benzyl group and other substituents can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexane derivatives can undergo a variety of chemical reactions, including [2+2]-photochemical intermolecular cycloaddition , reductive cyclopropanation , and C–H insertion of cyclopropylmagnesium carbenoids . These reactions allow for the selective derivatization of the core structure and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their conformation and the nature of their substituents. For example, the presence of a benzyl group can affect the compound's solubility, stability, and reactivity. The synthesis of stereoisomers and the study of their properties are also of interest, as they can lead to the development of compounds with specific biological activities .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes

- Summary of the Application: This research developed a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes for the first time .

- Methods of Application: The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .

- Results or Outcomes: The desired products were obtained in moderate to excellent yields .

Application 2: Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

- Summary of the Application: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

- Methods of Application: An innovative approach was developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps .

- Results or Outcomes: The total yield of the synthesis was 28% .

Application 3: Advanced Technology Research

- Summary of the Application: This research is focused on a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Synthesis of 8-azabicyclo[3.2.1

- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

- Methods of Application: Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 5: Advanced Technology Research

- Summary of the Application: This research is focused on a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 6: Synthesis of 8-azabicyclo[3.2.1

- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

- Methods of Application: Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOKHOIEDMSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934353 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

151860-17-2 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)